molecular formula C22H23N5OS2 B13348387 N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Cat. No.: B13348387
M. Wt: 437.6 g/mol
InChI Key: AKUSRTYTQWUYAZ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a triazole-based compound featuring a thiophen-2-yl substituent at the 5-position of the 1,2,4-triazole core and a 1-cyanocyclohexyl group appended via a propanamide linker. This structure combines a hydrophobic cyclohexyl moiety with electron-withdrawing cyano and sulfanyl groups, which may enhance its binding affinity to biological targets or influence physicochemical properties like solubility and stability.

Properties

Molecular Formula

C22H23N5OS2

Molecular Weight

437.6 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C22H23N5OS2/c1-16(20(28)24-22(15-23)12-6-3-7-13-22)30-21-26-25-19(18-11-8-14-29-18)27(21)17-9-4-2-5-10-17/h2,4-5,8-11,14,16H,3,6-7,12-13H2,1H3,(H,24,28)

InChI Key

AKUSRTYTQWUYAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

Biological Activity

N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate precursors, including 1-cyanocyclohexylamine and various thiophenes.
  • Formation of the Triazole Ring : The triazole moiety is synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
  • Amide Formation : The final amide bond is formed through coupling reactions using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in the presence of a base.

The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that compounds containing triazole and thiophene rings exhibit significant anticancer activity. For instance:

  • Cytotoxicity Testing : In vitro assays have demonstrated that this compound shows promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these assays were found to be in the low micromolar range, indicating potent activity against these cells .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Induction of Reactive Oxygen Species (ROS) : Studies suggest that this compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
  • Targeting Specific Enzymes : The presence of the triazole ring suggests potential inhibition of enzymes involved in nucleic acid synthesis or other metabolic pathways critical for cancer cell survival .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Triazole Derivatives : A study demonstrated that triazole derivatives exhibited enhanced anticancer activity when combined with conventional chemotherapeutics, suggesting potential for combination therapy .
  • Thiazole Compounds : Research into thiazole-containing compounds revealed their ability to target multidrug-resistant cancer cell lines, indicating a potential role for this compound in overcoming resistance .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
CytotoxicityActive against MCF-7 and HCT116 cell lines
IC50 ValuesLow micromolar range for cancer cells
MechanismInduces apoptosis via ROS generation
Potential for CombinationEnhances effects when used with other drugs

Comparison with Similar Compounds

Tables

Table 1. Key Structural and Physicochemical Comparisons

Compound Name (Reference) Substituents (Triazole 4/5 Positions) Side Chain Melting Point (°C) Biological Activity
Target Compound Phenyl/Thiophen-2-yl 1-cyanocyclohexyl Not reported Inference: Anti-inflammatory
5m () Phenyl/Pyridin-4-yl Butylthio 147–149 Not reported
6l () 4-Methoxyphenyl/Thiophen-2-yl Trifluoromethyl furan 125–128 Leukotriene inhibition
4 () Phenyl/Phenylaminoethyl Indolinone hydrazide 252–253 Anticancer

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